1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-phenyl-3-(2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-13(15-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h1-5,7,9-10H,6,8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRHFULVQMFHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the urea moiety or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives, thiophene ring hydrogenation products.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea exhibit significant anticancer properties. For instance, derivatives of urea have been extensively studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression.
A study highlighted the effectiveness of urea derivatives in inhibiting the proliferation of cancer cells by inducing apoptosis and reducing cell viability in vitro. The structure-activity relationship (SAR) suggests that modifications in the thiophene and phenyl groups can enhance potency against specific cancer types .
Antitrypanosomal Activity
The compound has shown promise as an inhibitor of Trypanosoma brucei, the causative agent of African sleeping sickness. Urea-based inhibitors have been developed that demonstrate selective inhibition of methionyl-tRNA synthetase (MetRS), crucial for the survival of the parasite. These inhibitors exhibited dose-dependent effects on protein synthesis in T. brucei, indicating potential for therapeutic application .
Structure-Activity Relationship (SAR)
The efficacy of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea can be attributed to its ability to form hydrogen bonds and interact with target proteins effectively. The presence of the thiophene ring contributes to hydrophobic interactions, enhancing binding affinity to biological targets. Studies have shown that modifications in the urea moiety significantly affect biological activity, highlighting the importance of specific structural elements .
One-Pot Synthesis
A notable method involves a one-pot reaction where aryl isocyanates are generated and subsequently reacted with thiophenes in the presence of appropriate catalysts. This approach simplifies the synthesis while maintaining high yields .
Multi-Step Synthesis
Another method includes a multi-step synthesis starting from commercially available starting materials, which involves several reactions such as carbonylation and coupling reactions to yield the desired urea derivative .
In Vitro Studies
In vitro studies have demonstrated that 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
In Vivo Efficacy
Animal models have been utilized to assess the therapeutic potential of these compounds against T. brucei. Results indicated that certain derivatives not only inhibited parasite growth effectively but also showed favorable pharmacokinetic profiles, suggesting their viability as lead compounds for further development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, biological activities, and physicochemical properties of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea with its analogs:
Physicochemical Properties
- Solubility : Piperazinyl derivatives () benefit from basic amine groups, enabling salt formation and aqueous solubility (>10 mg/mL), unlike neutral thiophene-based analogs .
Biological Activity
1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Synthesis
The structure of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea consists of a phenyl group linked to a urea moiety, with a thiophene ring attached via an ethyl chain. This unique configuration allows for various interactions with biological targets.
Synthesis Methods:
The compound can be synthesized through several methods, often involving coupling reactions between substituted thiophenes and phenyl isocyanates. For example, the reaction of thiophenes with isocyanates under controlled conditions yields high-purity products suitable for biological evaluation.
Biological Activities
1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea exhibits a range of biological activities, including:
- Anticancer Activity: Research indicates that this compound can inhibit the proliferation of various cancer cell lines. In vitro studies have shown significant cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC50 values in the micromolar range.
- Antimicrobial Properties: The compound demonstrates effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects: In vivo studies reveal that 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea reduces inflammation in animal models. The compound significantly decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anticancer | PC-3 | 20 | |
| Antimicrobial | Staphylococcus aureus | 25 | |
| Antimicrobial | Escherichia coli | 30 | |
| Anti-inflammatory | Mouse model | N/A |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth, with apoptosis confirmed through flow cytometry analysis. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed using a disk diffusion method against various bacterial strains. The compound exhibited notable zones of inhibition, particularly against S. aureus, suggesting potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting a substituted isocyanate (e.g., phenyl isocyanate) with a thiophene-containing amine (e.g., 2-(thiophen-3-yl)ethylamine) in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is often added to neutralize HCl byproducts . Optimization includes testing catalysts (e.g., DMAP), solvent polarity, and temperature gradients to improve yield and purity.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent connectivity and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve bond angles and torsional strain in the urea-thiophene linkage .
- HPLC-PDA for purity assessment, using a C18 column and acetonitrile/water gradient.
Q. How can researchers screen for biological activity in early-stage studies?
- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). For cytotoxicity screening, use the MTT assay (Mosmann, 1983) with IC₅₀ calculations . Include positive controls (e.g., cisplatin for anticancer studies) and validate results across multiple cell lines to rule out cell-type-specific artifacts.
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene substitution patterns) influence bioactivity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., 3-thiophene vs. 2-thiophene, halogenation). Compare inhibitory potency using dose-response curves and molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases). For example, replacing thiophene with pyridine alters electron density, affecting binding affinity .
Q. What strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer : Investigate variables such as:
- Assay conditions (pH, serum content, incubation time).
- Compound stability (e.g., hydrolysis of urea in aqueous media).
- Batch-to-batch variability (e.g., trace solvents affecting solubility).
Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) .
Q. How can computational modeling guide experimental design for this compound?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and reactive sites. Use MD simulations (e.g., GROMACS) to study urea-thiophene conformational flexibility in solvated environments. Pair with QSPR models to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability .
Q. What crystallographic challenges arise during structural refinement, and how are they addressed?
- Methodological Answer : Twinning or poor diffraction may occur due to flexible ethylene linker. Use SHELXL for refinement, applying restraints for bond lengths/angles and testing for pseudosymmetry. For low-resolution data, integrate TWINABS for scaling and PLATON for validation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in literature?
- Methodological Answer : Solubility discrepancies often stem from:
- Polymorphism (crystalline vs. amorphous forms).
- Solvent purity (e.g., residual DMSO in stock solutions).
- Measurement techniques (UV-Vis vs. gravimetric).
Characterize solid-state forms via PXRD and DSC , and report solvent systems explicitly (e.g., DMSO:PBS ratios) .
Experimental Design Considerations
Q. What controls are essential in mechanistic studies involving this compound?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
